Eprosartan-d6 (hydrochloride)

描述

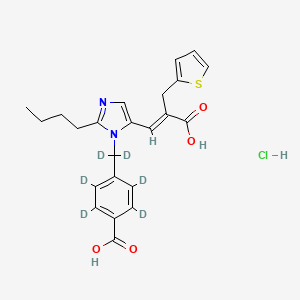

Eprosartan-d6 (hydrochloride) is a deuterium-labeled isotopologue of Eprosartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. The molecular formula of Eprosartan-d6 (hydrochloride) is C23H19D6ClN2O4S, with deuterium substitutions at six positions: the methyl-d2 group on the benzyl moiety and the 2,3,5,6 positions on the benzoic acid ring . This compound serves as an internal standard in quantitative analyses (e.g., GC- or LC-mass spectrometry) to enhance the accuracy of Eprosartan measurement in pharmacokinetic studies . Its hydrochloride salt form improves aqueous solubility, ensuring compatibility with analytical methodologies.

属性

分子式 |

C23H25ClN2O4S |

|---|---|

分子量 |

467.0 g/mol |

IUPAC 名称 |

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid;hydrochloride |

InChI |

InChI=1S/C23H24N2O4S.ClH/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H/b18-12+;/i7D,8D,9D,10D,15D2; |

InChI 键 |

IJWHZPCODALTBX-FLACYEQPSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H].Cl |

规范 SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan-d6 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Eprosartan molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in Eprosartan are replaced with deuterium atoms using deuterated reagents under controlled conditions.

Hydrochloride Formation: The deuterated Eprosartan is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of Eprosartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Eprosartan are subjected to deuterium exchange reactions.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Hydrochloride Formation: The purified deuterated Eprosartan is converted to its hydrochloride form.

化学反应分析

Types of Reactions: Eprosartan-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazoles.

科学研究应用

Eprosartan-d6 (hydrochloride) is widely used in scientific research, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantification of the drug in biological systems.

Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new formulations and improving the efficacy of existing drugs.

Biological Research: Studying the interaction of the drug with various biological targets.

作用机制

Eprosartan-d6 (hydrochloride) exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This action leads to the relaxation of vascular smooth muscle and vasodilation, resulting in reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .

相似化合物的比较

Research and Regulatory Considerations

- Analytical Method Validation : Eprosartan-d6 HCl requires rigorous validation akin to methods for Amitriptyline HCl (e.g., accuracy, solution stability) .

- Regulatory Compliance : Like Pyridoxine HCl, Eprosartan-d6 HCl must adhere to hazardous chemical regulations (e.g., OSHA standards) despite its research-only designation .

- Safety Profiles : Hydrochloride salts (e.g., Berberine HCl, Pyridoxine HCl) are generally safer than perchlorate salts (e.g., EDDP.perchlorate), which pose explosion risks .

常见问题

Basic Research Questions

Q. How can researchers validate the isotopic purity of Eprosartan-d6 (hydrochloride) using HPLC and mass spectrometry?

- Methodological Answer : Isotopic purity validation requires chromatographic separation (e.g., reversed-phase HPLC with a C18 column) coupled with high-resolution mass spectrometry (HRMS). Use deuterated internal standards to differentiate isotopic peaks. Validate peak resolution by comparing retention times and mass-to-charge ratios (m/z) between Eprosartan-d6 and non-deuterated analogs. System suitability tests should confirm a signal-to-noise ratio >10 for deuterated peaks .

Q. What analytical strategies are recommended for quantifying Eprosartan-d6 (hydrochloride) in plasma samples during pharmacokinetic studies?

- Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological matrices. Use a stability-indicating HPLC method with UV detection at 254 nm, validated for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>90%). Include quality controls spiked at low, medium, and high concentrations to monitor matrix effects .

Q. How should researchers design in vitro assays to distinguish deuterated Eprosartan-d6 from its non-deuterated counterpart in receptor-binding studies?

- Methodological Answer : Use competitive binding assays with angiotensin II receptor subtypes (AT1 and AT2). Prepare parallel experiments with deuterated and non-deuterated compounds to compare IC50 values. Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate assay reproducibility via triplicate measurements. Statistical analysis (e.g., ANOVA) should confirm significant differences in binding affinity, if any .

Advanced Research Questions

Q. What experimental approaches address discrepancies in Eprosartan-d6 stability data across different pH conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl, pH 1–3), neutral (pH 7), and alkaline (NaOH, pH 10–12) conditions. Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways. Use Arrhenius kinetics to model stability trends and reconcile conflicting data by correlating degradation rates with temperature and buffer composition .

Q. How do deuterium isotope effects influence the pharmacokinetic profile of Eprosartan-d6 compared to its non-deuterated form?

- Methodological Answer : Compare AUC, Cmax, and half-life (t1/2) in preclinical models (e.g., rats) using parallel pharmacokinetic studies. Administer equimolar doses intravenously and orally. Deuterium effects may reduce metabolic clearance due to slower C-D bond cleavage. Use compartmental modeling (e.g., non-linear mixed-effects) to quantify differences in absorption and elimination .

Q. What strategies mitigate matrix interference when quantifying Eprosartan-d6 in complex biological samples (e.g., liver homogenates)?

- Methodological Answer : Optimize sample preparation by incorporating protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup. Validate method selectivity by spiking homogenates with structurally related metabolites. Use isotope dilution mass spectrometry (ID-MS) with a 13C-labeled internal standard to correct for ion suppression/enhancement .

Q. How can researchers resolve conflicting results in Eprosartan-d6’s tissue distribution studies using radiolabeled vs. non-radiolabeled methods?

- Methodological Answer : Cross-validate methodologies by co-administering tritiated ([3H]) and deuterated forms in the same animal cohort. Compare tissue extraction efficiency (e.g., via liquid scintillation counting vs. LC-MS). Investigate potential artifacts, such as radiolabel detachment or deuterium exchange, using stability tests in simulated biological fluids .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bland-Altman plots or Deming regression to compare results from orthogonal analytical techniques (e.g., HPLC vs. LC-MS). Identify systematic biases (e.g., calibration errors) or confounding variables (e.g., light exposure during sample storage) .

- Experimental Design : Use factorial design (e.g., 2k designs) to optimize parameters like pH, temperature, and solvent ratios in synthesis or stability studies. Include negative controls (e.g., deuterium-free analogs) to isolate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。